molecular formula C23H23NO2S B2877119 (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid CAS No. 725728-41-6

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid

Cat. No. B2877119
CAS RN: 725728-41-6
M. Wt: 377.5
InChI Key: RBYOBJVKEXOCNP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Amino-2-methyl-3-(tritylthio)propanoic acid” is a complex organic compound. It is a derivative of propanoic acid, with additional functional groups attached . The compound contains an amino group and a tritylthio group attached to the propanoic acid backbone .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-methyl-3-(tritylthio)propanoic acid” is complex due to the presence of multiple functional groups . The compound contains a propanoic acid backbone, with an amino group and a tritylthio group attached .


Chemical Reactions Analysis

The compound “®-2-Amino-2-methyl-3-(tritylthio)propanoic acid” likely undergoes various chemical reactions due to the presence of reactive functional groups . For instance, the amino group can participate in reactions such as amide bond formation, while the tritylthio group can undergo reactions with electrophiles .

Scientific Research Applications

Chemical Synthesis and Recovery Processes

Research into the recovery of propionic acid from aqueous solutions using reactive extraction techniques highlights the importance of carboxylic acids in industrial applications. Propionic acid is crucial in food, pharmaceutical, and chemical industries. Reactive extraction with specific extractants like Aliquat 336 has been investigated for propionic acid recovery from fermentation broth, demonstrating the relevance of chemical processes in enhancing industrial acid recovery efficiency (Keshav, Chand, & Wasewar, 2009).

Radiolabeling and Biologic Evaluation for Medical Imaging

The synthesis and evaluation of radiolabeled compounds for positron emission tomography (PET) imaging of brain tumors represent a significant application in medicinal chemistry. Compounds similar to (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid, owing to their amino acid-like structures, can be radiolabeled for use in diagnostic imaging. This research provides valuable insights into the potential medical applications of structurally related compounds (McConathy et al., 2010).

Anticancer Activity of Derivatives

The synthesis and evaluation of S-glycosyl and S-alkyl derivatives for anticancer activity underscore the importance of structural modification in discovering potent therapeutic agents. Compounds containing sulfur atoms, akin to the tritylthio group in (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid, have been explored for their potential in treating cancer, demonstrating the critical role of chemical synthesis in drug discovery (Saad & Moustafa, 2011).

Carbon Dioxide Capture

The study of tri-solvent blends containing amines for carbon dioxide (CO2) capture illustrates the application of chemical compounds in environmental science. Research into highly concentrated solvent blends for CO2 capture, where compounds similar in functionality to (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid could potentially be used, highlights the ongoing efforts to address climate change by developing efficient CO2 absorption technologies (Nwaoha et al., 2016).

properties

IUPAC Name

(2R)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYOBJVKEXOCNP-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.